![molecular formula C23H25N3O7S B296339 2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}-N-(3-pyridinyl)acetamide](/img/structure/B296339.png)
2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}-N-(3-pyridinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}-N-(3-pyridinyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}-N-(3-pyridinyl)acetamide involves the inhibition of specific enzymes and proteins responsible for disease progression. It has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways. Additionally, it has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}-N-(3-pyridinyl)acetamide vary depending on the specific disease or condition being targeted. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}-N-(3-pyridinyl)acetamide in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition. However, its potency and selectivity can also be a limitation, as it may require higher concentrations to achieve the desired effect.
Zukünftige Richtungen
There are several future directions for the study of 2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}-N-(3-pyridinyl)acetamide. Some potential areas of research include investigating its potential as a therapeutic agent for other diseases, exploring its effects on different cell types, and optimizing its potency and selectivity for specific enzymes and proteins. Additionally, further studies may be needed to fully understand its mechanism of action and potential side effects.
In conclusion, 2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}-N-(3-pyridinyl)acetamide is a promising chemical compound that has potential applications in various fields. Its specificity for certain enzymes and proteins makes it a valuable tool for targeted inhibition, and its effects on cancer, inflammation, and neurodegenerative disorders warrant further investigation. With continued research, this compound may prove to be a valuable therapeutic agent for a wide range of diseases.
Synthesemethoden
The synthesis of 2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}-N-(3-pyridinyl)acetamide involves the reaction of 2,5-dimethoxyaniline with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base, followed by the addition of 3-pyridinecarboxylic acid and acetic anhydride. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}-N-(3-pyridinyl)acetamide has been extensively studied for its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. It has also been investigated for its ability to inhibit certain enzymes and proteins involved in disease progression.
Eigenschaften
Molekularformel |
C23H25N3O7S |
---|---|
Molekulargewicht |
487.5 g/mol |
IUPAC-Name |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-2,5-dimethoxyanilino)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C23H25N3O7S/c1-30-17-7-9-20(31-2)19(12-17)26(15-23(27)25-16-6-5-11-24-14-16)34(28,29)18-8-10-21(32-3)22(13-18)33-4/h5-14H,15H2,1-4H3,(H,25,27) |
InChI-Schlüssel |
CANLYJZFQFKLCI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.